
(4S)-4-propylnonan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-propylnonan-1-ol is a chiral alcohol with the molecular formula C12H26O. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a nonane chain, with a propyl group attached to the fourth carbon in the (S)-configuration. The stereochemistry of this compound is significant as it can influence its reactivity and interactions in various chemical and biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-propylnonan-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone, (4S)-4-propylnonan-2-one, using chiral catalysts or reagents. For instance, asymmetric hydrogenation using chiral rhodium or ruthenium complexes can yield the desired alcohol with high enantiomeric purity.
Another method involves the use of chiral auxiliaries in the alkylation of nonanal, followed by reduction. The reaction conditions typically include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high selectivity and yield. Enzymatic reduction of ketones using alcohol dehydrogenases or ketoreductases can be an efficient and environmentally friendly approach. Additionally, continuous flow reactors can be employed to optimize reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-propylnonan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (4S)-4-propylnonanal, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Reduction: The alcohol can be reduced to the corresponding alkane, (4S)-4-propylnonane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents (e.g., thionyl chloride, SOCl2) to form alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent (CrO3 in H2SO4).
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl) in the presence of a base.
Major Products
Oxidation: (4S)-4-propylnonanal.
Reduction: (4S)-4-propylnonane.
Substitution: (4S)-4-propylnonyl chloride or bromide.
Applications De Recherche Scientifique
(4S)-4-propylnonan-1-ol has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reagent in asymmetric synthesis.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique odor profile and chemical properties.
Mécanisme D'action
The mechanism of action of (4S)-4-propylnonan-1-ol in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, influencing enzyme activity or receptor binding. Additionally, the chiral center can affect the compound’s binding affinity and selectivity, leading to different biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-4-propylnonan-1-ol: The enantiomer of (4S)-4-propylnonan-1-ol, which may exhibit different biological activities and reactivity due to its opposite stereochemistry.
4-propyloctan-1-ol: A similar compound with one less carbon in the main chain, which can influence its physical and chemical properties.
4-propylheptan-1-ol: Another similar compound with two fewer carbons in the main chain.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly impact its reactivity and interactions in various chemical and biological contexts. The presence of the propyl group at the fourth carbon and the (S)-configuration distinguishes it from other similar compounds, making it valuable in asymmetric synthesis and chiral recognition studies.
Propriétés
Formule moléculaire |
C12H26O |
|---|---|
Poids moléculaire |
186.33 g/mol |
Nom IUPAC |
(4S)-4-propylnonan-1-ol |
InChI |
InChI=1S/C12H26O/c1-3-5-6-9-12(8-4-2)10-7-11-13/h12-13H,3-11H2,1-2H3/t12-/m0/s1 |
Clé InChI |
YJIYBYOWBOONOU-LBPRGKRZSA-N |
SMILES isomérique |
CCCCC[C@H](CCC)CCCO |
SMILES canonique |
CCCCCC(CCC)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


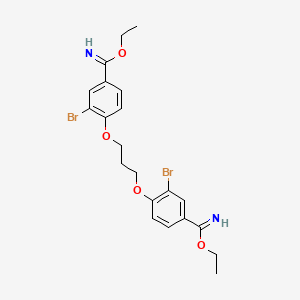
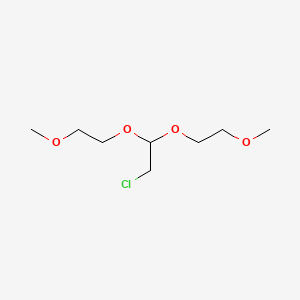

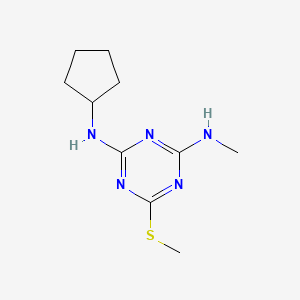
![2-[[(Propylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B12669497.png)
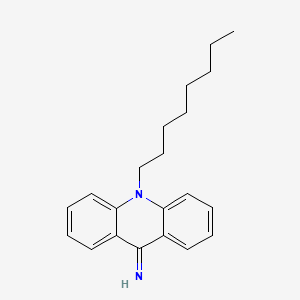

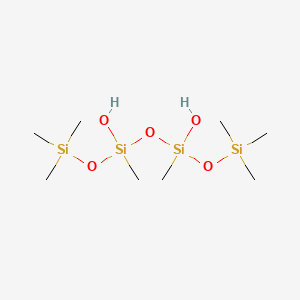
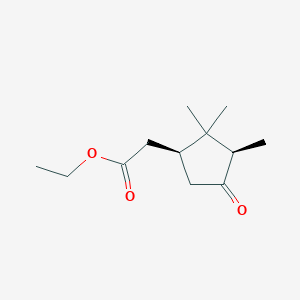

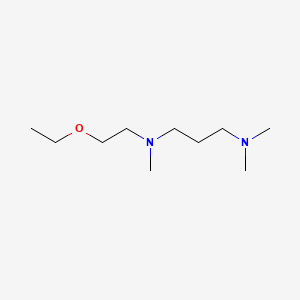
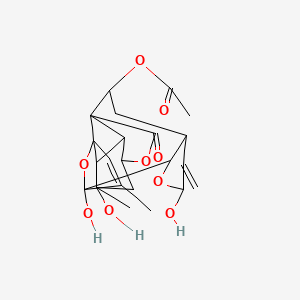

![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
